molecular formula C11H17NO5 B2616121 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate CAS No. 1279817-75-2

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

Cat. No. B2616121
M. Wt: 243.259
InChI Key: SNNKHSFYZJXLFU-UHFFFAOYSA-N
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Description

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-protected oxazine and is a versatile building block for the synthesis of complex molecules.

Scientific Research Applications

Reactivity of Pyrazolo[5,1-c][1,2,4]Triazines

Research has explored the reactivity of compounds similar to 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, focusing on pyrazolo[5,1-c][1,2,4]triazine derivatives. The study showed that the reaction of these compounds with carboxylic acids chlorides in the presence of triethylamine leads to the formation of corresponding amides, characterized by their white crystalline nature and decomposition upon melting. This suggests potential applications in creating biologically active compounds through tailored synthetic pathways (Mironovich & Shcherbinin, 2014).

Synthesis of Fluoroalkyl-Substituted Pyrazoles

Another study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield pyrazoles. This process indicates a method for synthesizing fluorinated derivatives of compounds structurally related to 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, which could have significant implications in medicinal chemistry and material sciences (Iminov et al., 2015).

Molecular Structure and Characterization

Characterization of Piperazine Derivatives

The synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a compound with similarities to 4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, were reported. This work highlights the importance of understanding the molecular structure for potential applications in drug development and material science (Mamat, Flemming, & Köckerling, 2012).

X-ray Diffraction Studies

Detailed structural analysis through X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed insights into the molecular architecture and intermolecular interactions. Such studies are crucial for the rational design of new compounds with desired properties for various scientific applications (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKHSFYZJXLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=COCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

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